![molecular formula C23H18F3N5O4 B2569180 N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922045-66-7](/img/structure/B2569180.png)
N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyrazolo[3,4-d]pyrimidin-1-yl group, a trifluoromethyl group, and a benzo[d][1,3]dioxole-5-carboxamide group. The trifluoromethyl group is a functional group that has the formula -CF3 and is often used in pharmaceuticals and drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For instance, the trifluoromethyl group is known to affect the acidity and basicity of compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, compounds with a trifluoromethyl group often have significant electronegativity .Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Properties
A study on novel pyrazolopyrimidine derivatives highlighted their potential as anticancer agents due to their ability to inhibit 5-lipoxygenase, an enzyme associated with inflammatory and cancerous processes. The synthesized compounds showed significant cytotoxic activity against HCT-116 and MCF-7 cancer cell lines, suggesting their utility in cancer research and therapy (Rahmouni et al., 2016).
Antiviral Activity
Another research focused on benzamide-based 5-aminopyrazoles and their derivatives demonstrated remarkable antiviral activities against influenza A virus (subtype H5N1), commonly known as bird flu. Among the synthesized compounds, several exhibited high viral reduction rates, indicating their potential in developing treatments for avian influenza (Hebishy et al., 2020).
Enzymatic Activity Enhancement
Research on pyrazolopyrimidinyl keto-esters explored their role in enhancing the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This suggests the potential application of such compounds in biofuel production and industrial processes requiring cellulose degradation (Abd & Awas, 2008).
COX-2 Inhibition for Anti-inflammatory and Analgesic Effects
A study synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibition, analgesic, and anti-inflammatory properties. These findings indicate the potential of such compounds in developing new medications for inflammation and pain relief (Abu‐Hashem et al., 2020).
Antibacterial Agents
Novel analogs of pyrazole derivatives were synthesized and exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests their potential application in combating bacterial infections (Palkar et al., 2017).
Antifungal Activity
The antifungal activity of synthesized pyrazole derivatives was tested against several phytopathogenic fungi, showing varying levels of growth inhibition. These compounds could have applications in agriculture for controlling fungal diseases in crops (Vicentini et al., 2007).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O4/c24-23(25,26)16-3-1-2-14(8-16)11-30-12-28-20-17(22(30)33)10-29-31(20)7-6-27-21(32)15-4-5-18-19(9-15)35-13-34-18/h1-5,8-10,12H,6-7,11,13H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMABNDRVSPURRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide](/img/structure/B2569099.png)
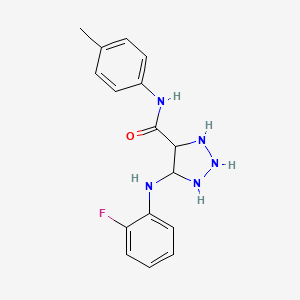
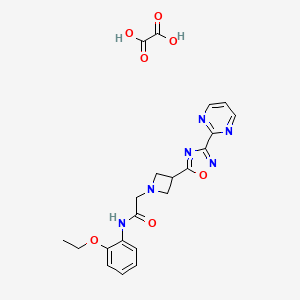
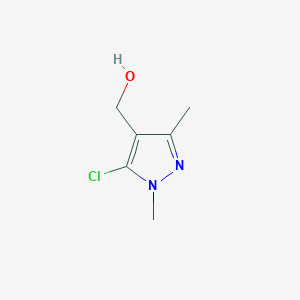
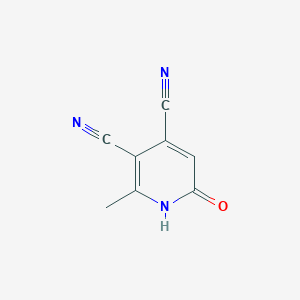
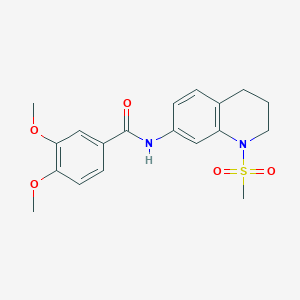
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2569107.png)
![2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2569108.png)
![7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine](/img/structure/B2569109.png)
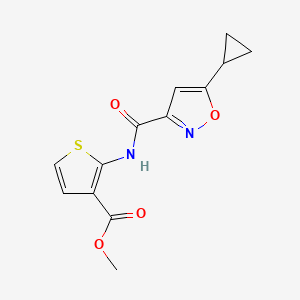
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2569112.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-fluorophenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B2569114.png)
![Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine](/img/structure/B2569117.png)
![1-(7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2569119.png)
